molecular formula C8H6BrClN2O B3245604 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 170098-93-8

6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B3245604
CAS RN: 170098-93-8
M. Wt: 261.5 g/mol
InChI Key: NRCTXTKTMJSSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a derivative of quinoxaline, which is a bicyclic organic compound containing two nitrogen atoms in its structure. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one involves the inhibition of NMDA receptors. NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and learning and memory. The binding of glutamate to NMDA receptors results in the influx of calcium ions into the neuron, which triggers various intracellular signaling pathways. This compound binds to the glycine-binding site of NMDA receptors and prevents the activation of the receptor by glutamate. This results in the inhibition of calcium influx and downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound selectively inhibits the activity of NMDA receptors without affecting other glutamate receptors. In vivo studies have shown that this compound can cross the blood-brain barrier and selectively inhibit NMDA receptors in the brain. This results in the modulation of synaptic plasticity and the potential treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one in lab experiments include its selectivity for NMDA receptors, its ability to cross the blood-brain barrier, and its potential for the treatment of neurological disorders. However, the limitations of using this compound include its moderate to low yields during synthesis, its potential toxicity, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one. One direction is the investigation of its potential for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more efficient synthesis methods for this compound. Additionally, the investigation of its potential toxicity and side effects is also an important area of research. Finally, the study of its interactions with other neurotransmitter systems and its potential for use in combination therapies is also an interesting direction for future research.

Scientific Research Applications

6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one has been studied for its potential applications in various fields. In neuroscience, this compound has been investigated for its ability to modulate the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to selectively inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are a subtype of glutamate receptors. This makes it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

6-bromo-7-chloro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCTXTKTMJSSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2N1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901238023
Record name 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170098-93-8
Record name 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170098-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-7-chloro-3,4-dihydro-2(1H)-quinoxalinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901238023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-(5-bromo-4-chloro-2-nitrophenyl)glycine (0.255 g, 0.824 mmol) and tin (II) chloride dihydrate (0.560 g, 2.48 Aldrich, used as received) was refluxed for 3 h. It was then cooled to r.t. and allowed to stand overnight at r.t. The whim solid was filtered and dried to yield 0.038 g (18%) of pure title compound as white flakes; m.p. 230°-232° C.; 1H NMR (DMSO-d6): 3.732 (s, 2H), 6.371 (s, 1H), 6.830 (s, 1H), 6.912 (s, 1H), 10.437 (s, 1H). Extraction of the filtrate with ethyl acetate (30 mL) gave 0.136 g (68%) more product to get a combined yield of 81%.
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of N-(5′-bromo-4′-chloro-2′-nitrophenyl)glycine sodium salt (0.255 g, 0.824 mmol, as prepared above) and tin (II) chloride dihydrate (0.560 g, 2.48 mmol, Aldrich, used as received) in ethanol (6 mL) was refluxed for 3 h. It was then cooled to room temperature and allowed to stand overnight at room temperature. The white solid was filtered and dried to yield 0.038 g (18%) of the pure (1H NMR) title compound as white flakes; m.p. 230-232° C.; 1H NMR (DMSO-d6): δ 3.732 (s, 2H), 6.371 (s, 1H), 6.830 (s, 1H), 6.912 (s, 1H), 10.437 (s, 1H). Extraction of the filtrate with ethyl acetate (30 mL) gave 0.136 g (68%) more product for a combined yield of 86%. The product was used as such for the next reaction.
Name
N-(5′-bromo-4′-chloro-2′-nitrophenyl)glycine sodium salt
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 3
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 4
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 6
6-bromo-7-chloro-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.